![molecular formula C8H7NOS2 B13893271 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a methylsulfanyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-c]pyridine precursor is reacted with a sulfur-containing reagent under specific conditions . Another approach involves the [4+2] cyclization, which can be carried out using dienes and dienophiles in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thieno[3,2-c]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thieno[3,2-c]pyridine derivatives
Substitution: Substituted thieno[3,2-c]pyridine derivatives
Aplicaciones Científicas De Investigación
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one hydrochloride: A related compound with similar structural features but different biological activities.
2-thio-containing pyrimidines: Compounds with a similar sulfur-containing heterocyclic core.
Uniqueness
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7NOS2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS2/c1-11-6-4-9-8(10)5-2-3-12-7(5)6/h2-4H,1H3,(H,9,10) |
Clave InChI |
GONJITXKQIVSCW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CNC(=O)C2=C1SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


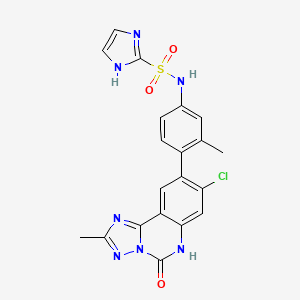
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
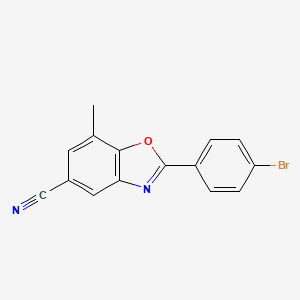

![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
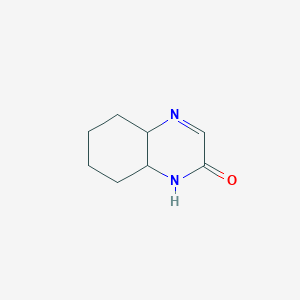
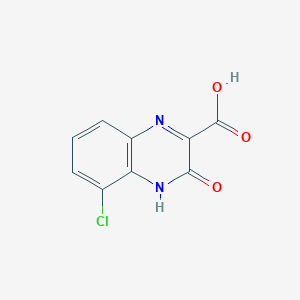
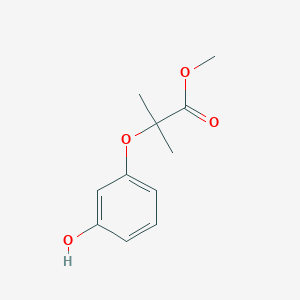
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
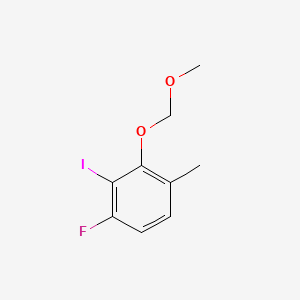
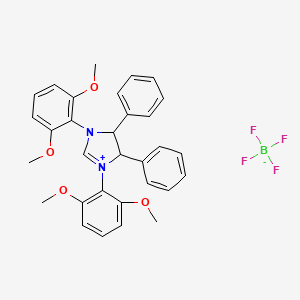
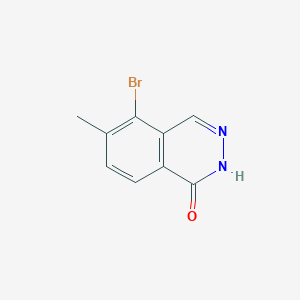
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
